
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea" is not directly mentioned in the provided papers. However, the papers discuss related furfural-derived urea compounds, which share structural similarities with the compound . These furfural derivatives are synthesized from biomass-based furfural and urea, and they exhibit potential bioactivity against various microorganisms, suggesting their relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of furfural-derived urea compounds typically involves the coupling of purified furfural with urea. For instance, the synthesis of "1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea" is achieved through this coupling reaction, followed by characterization techniques such as GC-MS, IR, and NMR . The process yields compounds with defined structures, as confirmed by spectral data . Although the exact synthesis of "this compound" is not described, it is likely to involve similar synthetic strategies, with variations in substituents and reaction conditions to introduce the specific functional groups.
Molecular Structure Analysis
The molecular structure of furfural-derived urea compounds is characterized using various spectroscopic techniques, including GC-MS, IR, 1H-NMR, 13C-NMR, 1H-1H COSY, HSQC, and DEPT . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. The spectral data obtained from these analyses are used to confirm the proposed structures of the synthesized compounds.
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of "this compound." However, the bioactivity studies of related furfural-derived urea compounds suggest that these molecules can interact with biological targets such as acetylcholinesterase and various bacterial pathogens . These interactions are likely due to the reactivity of the urea moiety and the presence of other functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with enzymes and receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of furfural-derived urea compounds are influenced by their molecular structure. While the papers do not provide specific data on the physical properties such as melting point, solubility, or stability of "this compound," they do suggest that the synthesized compounds have properties suitable for further pharmaceutical development . The presence of the furan ring and urea functionality implies that these compounds may have moderate polarity and the potential for forming hydrogen bonds, which could affect their solubility and bioavailability.
Applications De Recherche Scientifique
Synthesis and Bioactivity
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized by coupling purified furfural with urea, characterized through various spectroscopic methods, and tested for its bioactivity against several pathogens. This compound showed broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, Staphylococcus aureus, excluding Bacillus subtilis. Its susceptibility to multiple pathogens suggests its potential utility in medicinal applications, encouraging its development as a novel drug (Donlawson et al., 2020).
Advanced Materials Development
Cross-linked poly(ether-urethane)s incorporating furan moieties were developed through Diels-Alder reactions, demonstrating thermal reversibility. These materials were synthesized from various diisocyanates and poly(tetramethylene ether) glycol, using a furan-containing chain extender. The thermal reversibility of these polymers, indicated by differential scanning calorimetry and Fourier transform infrared spectroscopy, suggests their potential for applications in self-healing materials and environmentally responsive systems (Găină et al., 2013).
Chemical Synthesis Methodologies
The synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via biomass-based furfural was reported, providing a green chemistry approach to accessing furan-urea derivatives. The study highlights an improved yield and definitive structural confirmation, underscoring the compound's potential for pharmaceutical and chemical industry applications (Orie et al., 2018).
Potential in Organic Electronics and Photovoltaics
Organosilicon nitrogen-containing compounds, including furan derivatives, were studied in the synthesis of O-silylurethanes and trimethylsilylureas. The structural characterization of N,N′-bis(furan-2-ylmethyl)ureas via X-ray diffraction analysis suggests intriguing electronic properties that could be explored in the context of organic electronics or photovoltaic materials (Belova et al., 2014).
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-13-5-3-4-6-15(13)17-16(19)18(8-10-20-2)11-14-7-9-21-12-14/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYKLVOICJBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3014486.png)
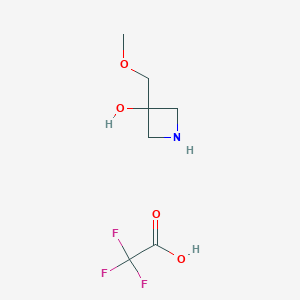
![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)
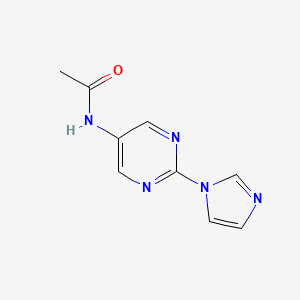
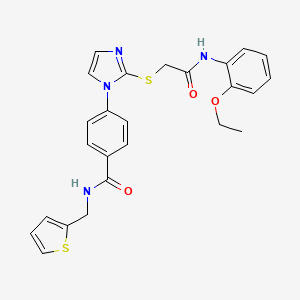
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)

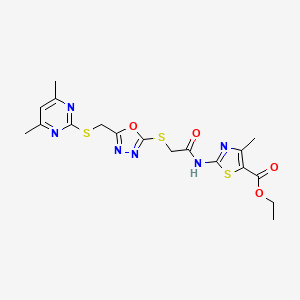
![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)
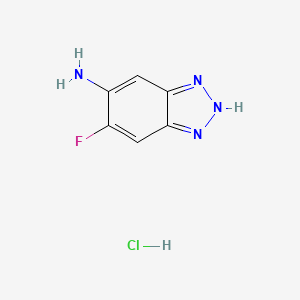
![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)